N-(2-Metoxietil)-N-pirrolidin-3-il-metanosulfonamida

Descripción general

Descripción

N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide is a useful research compound. Its molecular formula is C8H18N2O3S and its molecular weight is 222.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Polimerica

Este compuesto se utiliza en la investigación de polímeros, particularmente en la síntesis de polímeros termoresponsivos. Estos materiales tienen aplicaciones en sistemas inteligentes de administración de fármacos que responden a los cambios de temperatura en el cuerpo, liberando fármacos en sitios o momentos específicos .

Biotecnología

En biotecnología, el compuesto se investiga por su papel en la síntesis de oligómeros de ARN 2'-O-metil y 2'-O-(2-metoxietil). Estos ARN modificados tienen aplicaciones en terapia genética y en el desarrollo de fármacos basados en ARN .

Ciencia de Materiales

Los derivados del compuesto se utilizan para crear polímeros no iónicos con propiedades termoresponsivas. Estos materiales son importantes en el desarrollo de recubrimientos y superficies inteligentes que pueden cambiar sus propiedades en respuesta a estímulos ambientales .

Ciencia Ambiental

La investigación sobre las aplicaciones ambientales de este compuesto incluye su uso en líquidos iónicos para el almacenamiento y la transferencia de energía. Estas aplicaciones son cruciales para el desarrollo de baterías y supercondensadores más eficientes .

Química Analítica

En química analítica, N-(2-Metoxietil)-N-pirrolidin-3-il-metanosulfonamida forma parte del estudio para desarrollar nuevos métodos analíticos. Puede servir como estándar o reactivo en cromatografía y espectrometría de masas para analizar muestras biológicas complejas .

Farmacología

El compuesto se está evaluando por sus propiedades farmacocinéticas. Puede influir en la absorción, distribución, metabolismo y excreción (ADME) de los fármacos, lo cual es fundamental en el diseño de nuevos fármacos .

Terapéutica Antisentido

También se está estudiando en el contexto de la tecnología de fármacos antisentido. El compuesto podría formar parte de la estructura del esqueleto de los oligonucleótidos antisentido, que están diseñados para interferir con la expresión génica en enfermedades como el cáncer y los trastornos genéticos .

Mecanismo De Acción

Target of Action

N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide is an antisense oligonucleotide . The primary targets of this compound are specific RNA molecules within the cell . By binding to these target RNAs, N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide can regulate gene expression and control protein production .

Mode of Action

N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide interacts with its targets through Watson-Crick base pairing . It binds to the sense strand of target RNA, preventing its translation and thus inhibiting the production of the corresponding protein .

Biochemical Pathways

The action of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide affects various biochemical pathways. By inhibiting the translation of specific RNAs, it can disrupt the normal functioning of these pathways and lead to downstream effects . The exact pathways affected would depend on the specific RNA targets of the compound.

Pharmacokinetics

The pharmacokinetics of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide involves its absorption, distribution, metabolism, and excretion (ADME). The compound is resistant to nuclease metabolism, which enhances its stability in both plasma and tissue

Result of Action

The molecular and cellular effects of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide’s action are primarily related to its ability to inhibit protein production. By preventing the translation of specific RNAs, it can alter the cellular protein profile, potentially leading to changes in cell function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its RNA targets and inhibit their translation

Análisis Bioquímico

Biochemical Properties

N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetyl-CoA synthetase 2 (ACSS2), an enzyme involved in the conversion of acetate to acetyl-CoA . This interaction is significant as it influences the metabolic pathways and energy production within cells. Additionally, N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide can inhibit cellular uptake of acetic acid into lipids and histones, further affecting cellular metabolism .

Cellular Effects

N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic processes and energy production . Furthermore, it can alter cell signaling pathways, leading to changes in cellular responses and functions.

Molecular Mechanism

The molecular mechanism of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of acetyl-CoA synthetase 2 (ACSS2), thereby affecting the production of acetyl-CoA and subsequent metabolic processes . This inhibition can lead to alterations in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged effects on cellular processes . Its degradation over time can lead to a decrease in its efficacy and impact on cells.

Dosage Effects in Animal Models

The effects of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects and toxicity . The threshold effects observed in these studies highlight the importance of dosage optimization to achieve the desired therapeutic outcomes without causing harm.

Metabolic Pathways

N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For example, its interaction with acetyl-CoA synthetase 2 (ACSS2) influences the production of acetyl-CoA, a key metabolite in energy production and metabolic processes . This interaction can lead to changes in metabolic pathways and overall cellular metabolism.

Transport and Distribution

The transport and distribution of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide within cells and tissues are crucial for its activity and function. It interacts with specific transporters and binding proteins that facilitate its movement and localization within cells . These interactions can affect its accumulation and distribution, influencing its overall efficacy and impact on cellular processes.

Subcellular Localization

N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide exhibits specific subcellular localization, which affects its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent effects on cellular processes.

Propiedades

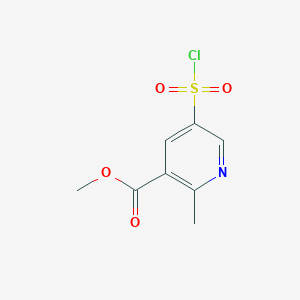

IUPAC Name |

N-(2-methoxyethyl)-N-pyrrolidin-3-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3S/c1-13-6-5-10(14(2,11)12)8-3-4-9-7-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJGOOWLKSHHHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(C1CCNC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449014.png)

![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449019.png)